molecular formula C14H21B B1269908 1-Bromo-3,5-di-tert-butylbenzene CAS No. 22385-77-9

1-Bromo-3,5-di-tert-butylbenzene

Cat. No.: B1269908
CAS No.: 22385-77-9
M. Wt: 269.22 g/mol
InChI Key: BUOWTUULDKULFI-UHFFFAOYSA-N
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Description

1-Bromo-3,5-di-tert-butylbenzene is an organic compound with the molecular formula C14H21Br. It is a derivative of benzene, where two tert-butyl groups are attached to the 3rd and 5th positions, and a bromine atom is attached to the 1st position. This compound is known for its use in organic synthesis and as an intermediate in various chemical reactions .

Mechanism of Action

Target of Action

1-Bromo-3,5-di-tert-butylbenzene is primarily used as a brominating agent in organic synthesis . It serves as a source of bromine atoms in substitution reactions .

Mode of Action

The compound interacts with its targets through electrophilic substitution and aromatic substitution reactions . The bromine atom in the compound is highly reactive and can replace a hydrogen atom in another molecule, leading to the formation of a new compound .

Biochemical Pathways

For instance, it can be involved in the Suzuki–Miyaura coupling (SMC) reaction, a type of cross-coupling reaction, used in organic synthesis for the preparation of various pharmaceutical agents .

Pharmacokinetics

Given its chemical structure and properties, it is likely to have low water solubility and may be absorbed and distributed in the body following exposure . Its bioavailability would be influenced by these factors.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific context of its use. In organic synthesis, the compound’s primary effect is the introduction of bromine atoms into other molecules, thereby altering their chemical structure and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. . Therefore, the compound’s reactivity and effectiveness can vary depending on the solvent used. Additionally, safety precautions should be taken to avoid dust formation and inhalation of its vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-di-tert-butylbenzene can be synthesized through the bromination of 3,5-di-tert-butylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-di-tert-butylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form new carbon-carbon bonds.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Reduction Reactions: The major product is 3,5-di-tert-butylbenzene.

Scientific Research Applications

1-Bromo-3,5-di-tert-butylbenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Bromo-4-tert-butylbenzene
  • 1-Bromo-2,4,6-tri-tert-butylbenzene
  • 3,5-Di-tert-butylbenzyl bromide
  • 1,3-Di-tert-butylbenzene

Uniqueness: 1-Bromo-3,5-di-tert-butylbenzene is unique due to the specific positioning of the tert-butyl groups and the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. The steric effects of the tert-butyl groups play a crucial role in determining the outcome of various reactions .

Properties

IUPAC Name

1-bromo-3,5-ditert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Br/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOWTUULDKULFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)Br)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347326
Record name 1-Bromo-3,5-di-tert-butylbenzene
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Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22385-77-9
Record name 1-Bromo-3,5-bis(1,1-dimethylethyl)benzene
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URL https://commonchemistry.cas.org/detail?cas_rn=22385-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3,5-di-tert-butylbenzene
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Record name 1-Bromo-3,5-di-tert-butylbenzene
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Record name 1-bromo-3,5-di-tert-butylbenzene
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Synthesis routes and methods I

Procedure details

1,3,5-Tri-t-butylbenzene (150 g, 0.6 mol) was dissolved in carbon tetrachloride (300 mL) in a three-necked flask which had been painted black to avoid light and equipped with an overhead stirrer, thermometer and addition funnel under argon. Iron pellets (36 g, 0.64 mol) were added and the slurry was cooled to 5° C. t-Butylcatechol (1.0 g) was added and a solution of bromine (201.6 g, 1.26 mol) in carbon tetrachloride (75 mL) was added over a one hour period. The slurry was stirred for an additional 4 hours at 5° C. and quenched by pouring into ice water. The layers were separated and the organics washed with 10% sodium hydroxide solution. The solution was then washed with salt brine and dried over magnesium sulfate. The solvent was evaporated and the product was distilled under vacuum twice to give 75 g of product which was then recrystallized from heptane to give 47 g of pure product (29%).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
201.6 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 1000 mL three-neck, round-bottom flask was equipped with a mechanical stirrer, a pressure-compensating dropping funnel, and a reflux condenser. A nitrogen gas flow adapter with overpressure valve was attached on top of the reflux condenser. A slight nitrogen flow guaranteed an inert gas atmosphere in the apparatus. The flask was charged with 181 g triphenylphosphine (690 mmol) and 160 mL acetonitrile (HPLC grade). The white suspension was cooled in an ice bath for 15 minutes. While stirring, dropwise addition of 101.5 g bromine (635 mmol) took place within 40 minutes. After bromine addition, the ice bath was removed. 124 g of 3,5-di-tertbutylphenol (601 mmol) and 140 mL acetonitrile were added in one portion. The orange/white suspension converted into an orange solution upon heating. The mechanical stirrer was replaced by an egg-shape stir bar. The solution was stirred at gentle reflux temperature for three hours.
Quantity
181 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
101.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
124 g
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

1,3,5-Tri-t-butylbenzene (150 g, 0.6 mol) was dissolved in 600 mL of carbon tetrachloride in a three-neck flask painted black to avoid light; The flask was equipped with an overhead stirrer, a thermometer, and an addition funnel under argon. Ferric chloride (3.0 g, 0.018 mol) was added and the solution was cooled to 0° C. A solution of bromine (120 g, 0.75 mol) dissolved in 200 mL of carbon tetrachloride was then added over a 2-hour period. The solution was stirred for an additional 1 hour at 0° C. and quenched with ice water. The layers were separated and the organics washed with 10% sodium hydroxide solution. The solution was then washed with salt brine and dried over magnesium sulfate. The solvent was removed under vacuum and the product was distilled through a 2-ft (60-cm) column under vacuum two times. The fractions boiling at 90°-110° C. at 0.4 mm Hg were combined and recrystallized from heptane to give 100 g of pure 3,5-di-t-butylbromobenzene (60% yield).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ferric chloride
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a convenient method for synthesizing 1-bromo-3,5-di-tert-butylbenzene?

A1: this compound can be efficiently synthesized from the readily available compound, 1,3,5-tri-tert-butylbenzene []. This method provides a practical route for obtaining this valuable synthetic intermediate.

Q2: What are some applications of this compound in organic synthesis?

A2: this compound serves as a versatile precursor for synthesizing various derivatives. For instance, it can be utilized to prepare arylphosphines [], demonstrating its utility in constructing organophosphorus compounds with potential applications in catalysis and materials science. Additionally, research has explored its use in palladium-catalyzed carbon-oxygen coupling reactions to produce 3,5-di-tert-butylphenol [], highlighting its potential in developing efficient synthetic methods for complex molecules.

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